

2-Amino-5-bromoisonicotinonitrile IR spectroscopy absorption peaks

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromoisonicotinonitrile

Cat. No.: B582082

[Get Quote](#)

An In-Depth Technical Guide to the Infrared Spectroscopy of **2-Amino-5-bromoisonicotinonitrile**

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy absorption characteristics of **2-amino-5-bromoisonicotinonitrile**, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to guide researchers in the structural verification and quality control of this compound. We will deconstruct the molecule's functional groups—nitrile, primary amine, and bromo-aromatic ring—to predict and interpret its IR spectrum. This guide includes a detailed experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using Attenuated Total Reflectance (ATR) and a summary of expected absorption peaks, grounded in authoritative spectroscopic data.

The Principle of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.^{[1][2]} When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies that correspond to their natural vibrational frequencies (stretching, bending, scissoring, rocking).^{[1][3]} The frequency of

absorption is determined by the bond strength, the mass of the bonded atoms, and the bond's chemical environment. Triple bonds are stronger and vibrate at higher frequencies than double bonds, which in turn are higher than single bonds.[2]

Because different functional groups contain distinct types of bonds, they produce a unique set of absorption bands in the IR spectrum. This allows the IR spectrum to serve as a molecular "fingerprint," making it an indispensable tool for identifying functional groups and confirming the structure of a synthesized compound like **2-amino-5-bromoisonicotinonitrile**.[2][3]

Molecular Structure and Predicted IR Absorption Profile

The structure of **2-amino-5-bromoisonicotinonitrile** incorporates several key functional groups on a pyridine ring. A thorough analysis requires predicting the characteristic absorptions for each component.

The Nitrile Group (C≡N)

The cyano or nitrile group possesses a carbon-nitrogen triple bond. This bond is strong and highly polar, resulting in a sharp and intense absorption peak.

- C≡N Stretch: For aromatic nitriles, this peak is typically observed in the range of 2240-2220 cm^{-1} .[4] The conjugation with the aromatic pyridine ring slightly weakens the C≡N bond, lowering its vibrational frequency compared to saturated nitriles (which appear at 2260-2240 cm^{-1}).[4][5] Its distinct position and intensity make it one of the most easily identifiable peaks in the spectrum.[4][6]

The Primary Amino Group (-NH₂)

The primary amine attached to the aromatic ring gives rise to several characteristic vibrations.

- N-H Stretching: Primary amines exhibit two distinct stretching bands in the 3550-3300 cm^{-1} region.[7][8] These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds. In aminopyridines, these bands are typically observed around 3440 cm^{-1} and 3300 cm^{-1} , respectively. The presence of two peaks in this region is a definitive marker for a primary amine (-NH₂).

- N-H Scissoring (Bending): A moderate to strong absorption resulting from the in-plane bending or "scissoring" of the H-N-H angle occurs in the $1650\text{-}1580\text{ cm}^{-1}$ region. This peak can sometimes overlap with the aromatic ring C=C stretching vibrations.

The Substituted Pyridine Ring

The pyridine ring, as an aromatic heterocycle, has a complex vibrational profile.

- Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to weak to moderate peaks just above 3000 cm^{-1} , typically in the $3100\text{-}3000\text{ cm}^{-1}$ range.[1][9][10]
- Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of sharp, moderate-intensity peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.[9][11] These are often complex and highly characteristic of the specific substitution pattern.
- C-H Out-of-Plane Bending: Strong absorptions in the $900\text{-}675\text{ cm}^{-1}$ region are due to the out-of-plane bending of the ring C-H bonds.[10][11] The exact position of these bands can provide information about the substitution pattern on the ring.

The Carbon-Bromine Bond (C-Br)

- C-Br Stretching: The stretching vibration of the carbon-bromine bond occurs at low frequencies due to the high mass of the bromine atom. This peak is expected to appear in the $650\text{-}550\text{ cm}^{-1}$ range.[12] Absorptions in this region of the spectrum, known as the fingerprint region, can be difficult to assign definitively as they often overlap with other vibrational modes.[2]

Summary of Predicted IR Absorption Peaks

The following table summarizes the expected key absorption peaks for **2-amino-5-bromoisonicotinonitrile**, providing a clear reference for spectral interpretation.

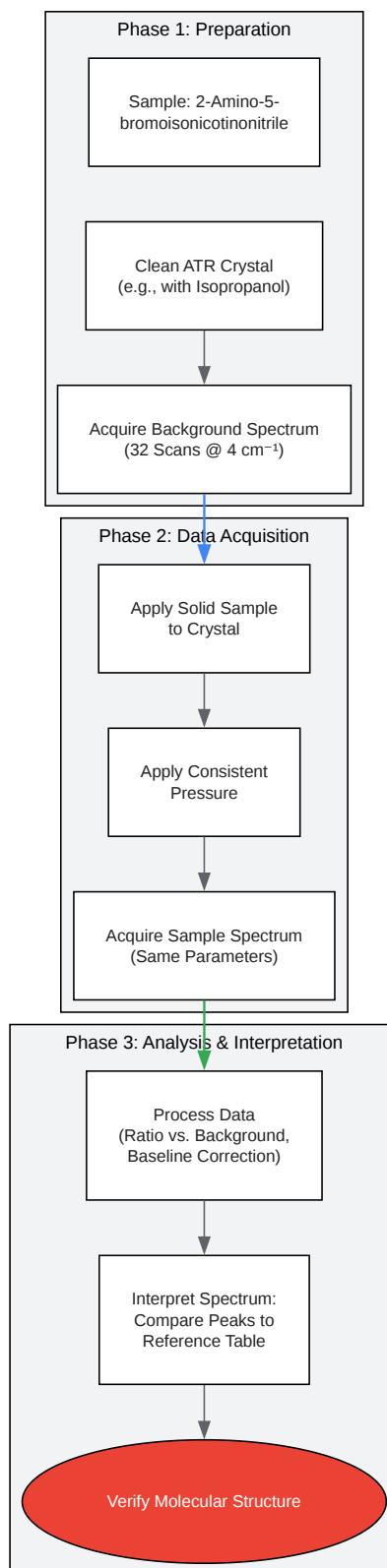
Wavenumber (cm ⁻¹)	Functional Group & Vibrational Mode	Expected Intensity	Notes
~3440 and ~3300	-NH ₂ (Amino) Asymmetric & Symmetric Stretch	Medium, Sharp	The presence of two distinct peaks is characteristic of a primary amine.
~3050	Aromatic C-H Stretch	Weak to Medium	Confirms the presence of C-H bonds on the pyridine ring.[9][10]
~2230	-C≡N (Nitrile) Stretch	Strong, Sharp	Diagnostic for a conjugated nitrile group.[4][5]
~1620	-NH ₂ (Amino) Scissoring (Bending)	Medium to Strong	May overlap with aromatic ring stretches.
1600 - 1450	Aromatic C=C and C=N Ring Stretches	Medium, Sharp (multiple bands)	Characteristic "fingerprints" of the substituted pyridine ring.[9][11]
900 - 675	Aromatic C-H Out-of- Plane Bending	Strong	Position is indicative of the ring's substitution pattern.
650 - 550	C-Br (Bromo) Stretch	Medium to Strong	Located in the low-frequency fingerprint region.[12]

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol describes a self-validating system for obtaining a high-quality IR spectrum of a solid sample like **2-amino-5-bromoisonicotinonitrile** using an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation, reproducibility, and ease of use.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer
- ATR Accessory with a diamond or germanium crystal


Methodology:

- **Instrument Preparation:** Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the optical bench with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
- **ATR Crystal Cleaning:** Clean the surface of the ATR crystal meticulously. Use a solvent-moistened swab (e.g., with isopropanol or acetone) followed by a dry swab. **Causality Note:** A clean crystal is paramount for a pure sample spectrum. Any residue will contribute unwanted peaks.
- **Background Spectrum Acquisition:** With the clean, empty ATR crystal in place, collect a background spectrum. This typically involves 16-32 scans at a resolution of 4 cm⁻¹. **Trustworthiness Note:** This critical step computationally subtracts the absorbance of the ATR crystal and the ambient atmosphere, ensuring the final spectrum is solely that of the sample.
- **Sample Application:** Place a small amount (1-5 mg) of the solid **2-amino-5-bromoisonicotinonitrile** powder onto the center of the ATR crystal.
- **Pressure Application:** Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. **Causality Note:** Good contact between the sample and the crystal is essential for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.
- **Sample Spectrum Acquisition:** Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
- **Data Processing:** The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary to account for any scattering effects.

- Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using the method described in Step 2 to prepare for the next measurement.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final data interpretation in the FTIR analysis of **2-amino-5-bromoisonicotinonitrile**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [2-Amino-5-bromoisonicotinonitrile IR spectroscopy absorption peaks]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582082#2-amino-5-bromoisonicotinonitrile-ir-spectroscopy-absorption-peaks>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com